An In-Depth Technical Guide to 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride
An In-Depth Technical Guide to 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
3-Fluoro-2-nitrobenzene-1-sulfonyl chloride, identified by the CAS number 1193390-56-5 , is a highly functionalized aromatic compound that has emerged as a valuable building block in organic synthesis, particularly within the realm of drug discovery and development. Its unique trifunctional nature, featuring a reactive sulfonyl chloride group, a deactivating and ortho-directing nitro group, and a strategically positioned fluorine atom, offers a rich platform for the construction of complex molecular architectures. The interplay of these functional groups allows for a range of chemical transformations, including nucleophilic aromatic substitution and sulfonamide formation, making it a key intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on practical insights for laboratory use.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The key properties of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1193390-56-5 | Internal Data |
| Molecular Formula | C₆H₃ClFNO₄S | Internal Data |
| Molecular Weight | 239.61 g/mol | Internal Data |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Soluble in many organic solvents such as dichloromethane, tetrahydrofuran, and acetone. Reacts with water. | Inferred from related compounds |
| Melting Point | Not available. For comparison, 3-nitrobenzenesulfonyl chloride melts at 61-62 °C. | [1] |
Synthesis of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride: A Step-by-Step Protocol
The synthesis of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride can be achieved through a two-step process starting from 1,2-difluoro-3-nitrobenzene. This method, adapted from a general procedure for the synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides, offers a reliable route to this valuable intermediate.[2]
Experimental Protocol
Step 1: Synthesis of Benzyl (3-fluoro-2-nitrophenyl)sulfane
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To a solution of 1,2-difluoro-3-nitrobenzene (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
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To this suspension, add phenylmethanethiol (benzyl mercaptan) (1.1 equivalents) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure to yield the crude benzyl (3-fluoro-2-nitrophenyl)sulfane, which can be purified by column chromatography on silica gel.
Step 2: Oxidative Cleavage to 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride
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Dissolve the purified benzyl (3-fluoro-2-nitrophenyl)sulfane (1 equivalent) in a mixture of acetic acid and water.
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Cool the solution in an ice bath and bubble chlorine gas through the mixture for 1-2 hours. The reaction is highly exothermic and should be carefully controlled.
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Monitor the reaction by TLC until the starting material is consumed.
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After completion, pour the reaction mixture into ice-water. The product will precipitate as a solid.
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Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to afford 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride.
Caption: Synthetic workflow for 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride.
Reactivity and Synthetic Applications
The chemical behavior of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is dictated by its three functional groups. The sulfonyl chloride is a highly electrophilic center, readily undergoing reaction with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAF). The fluorine atom, being a good leaving group in such reactions, is positioned ortho to the activating nitro group, making it susceptible to displacement by various nucleophiles.
This dual reactivity allows for a sequential functionalization strategy, where reactions can be directed to either the sulfonyl chloride group or the C-F bond, providing access to a diverse array of substituted aromatic compounds. For instance, reaction with an amine can selectively form a sulfonamide, leaving the C-F bond intact for a subsequent nucleophilic aromatic substitution.
While specific applications of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride in drug discovery are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The sulfonamide moiety is a well-established pharmacophore found in numerous drugs, including antibiotics, diuretics, and anticonvulsants. The ortho-fluoro-nitroaromatic scaffold can be utilized in the synthesis of kinase inhibitors and other targeted therapies. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[3]
Safety and Handling
3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][5][6] As with other sulfonyl chlorides, it is sensitive to moisture and will react with water, including atmospheric moisture, to produce the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere.
Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
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Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.
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Skin Protection: A lab coat and appropriate clothing to prevent skin contact are necessary.
Handling Procedures:
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Avoid inhalation of dust or vapors.
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Prevent contact with skin, eyes, and clothing.
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In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
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For spills, use an inert absorbent material and dispose of it as hazardous waste.
Conclusion
3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is a valuable and versatile reagent for organic synthesis, offering multiple avenues for the construction of complex molecules. Its unique combination of a sulfonyl chloride, a nitro group, and a fluorine atom on an aromatic ring provides chemists with a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective and responsible use in the laboratory.
References
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Synthesis of 3-nitrobenzenesulfonyl chloride. PrepChem.com. Retrieved February 4, 2026, from [Link]
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Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride. Ningbo Inno Pharmchem Co., Ltd. Retrieved February 4, 2026, from [Link]
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Benzenesulfonyl chloride. Organic Syntheses. Retrieved February 4, 2026, from [Link]
- Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. Google Patents.
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Zhersh, S., Lukin, O., Matvienko, V., & Tolmachev, A. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(33), 5982-5986. Retrieved February 4, 2026, from [Link]
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orthanilic acid. Organic Syntheses. Retrieved February 4, 2026, from [Link]
- Method for synthesizing p-nitrobenzenesulfonyl chloride. Google Patents.
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Safety Data Sheet: 2-Nitrobenzenesulfonyl chloride. DC Fine Chemicals. Retrieved February 4, 2026, from [Link]
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2-Nitrobenzenesulfonyl chloride. PubChem. Retrieved February 4, 2026, from [Link]
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3-Nitro benzene sulfonyl Chloride. Cyclo Pharma Chem. Retrieved February 4, 2026, from [Link]
